molecular formula C20H24O5 B15145024 (8R,9R)-16-methoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,8,9,17-tetrol

(8R,9R)-16-methoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,8,9,17-tetrol

Cat. No.: B15145024
M. Wt: 344.4 g/mol
InChI Key: ZABHYVQENRBSDL-QZTJIDSGSA-N
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Description

(8R,9R)-16-methoxytricyclo[123112,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,8,9,17-tetrol is a complex organic compound characterized by its unique tricyclic structure and multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8R,9R)-16-methoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,8,9,17-tetrol involves multiple steps, including the formation of the tricyclic core and the introduction of methoxy and hydroxyl groups. The synthetic route typically starts with the cyclization of a suitable precursor, followed by functional group modifications under controlled conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and protective groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and advanced purification methods, such as chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

(8R,9R)-16-methoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,8,9,17-tetrol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction can produce various alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(8R,9R)-16-methoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,8,9,17-tetrol has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and advanced materials.

Mechanism of Action

The mechanism of action of (8R,9R)-16-methoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,8,9,17-tetrol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, modulating their activity and influencing various cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(8R,9R)-16-methoxytricyclo[123112,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,8,9,17-tetrol is unique due to its complex tricyclic structure and multiple functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H24O5

Molecular Weight

344.4 g/mol

IUPAC Name

(8R,9R)-16-methoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,8,9,17-tetrol

InChI

InChI=1S/C20H24O5/c1-25-19-11-12-4-2-3-5-17(22)18(23)10-13-6-7-16(21)14(8-13)15(9-12)20(19)24/h6-9,11,17-18,21-24H,2-5,10H2,1H3/t17-,18-/m1/s1

InChI Key

ZABHYVQENRBSDL-QZTJIDSGSA-N

Isomeric SMILES

COC1=CC2=CC(=C1O)C3=C(C=CC(=C3)C[C@H]([C@@H](CCCC2)O)O)O

Canonical SMILES

COC1=CC2=CC(=C1O)C3=C(C=CC(=C3)CC(C(CCCC2)O)O)O

Origin of Product

United States

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